Succinic anhydride

Catalog No.
S602862
CAS No.
108-30-5
M.F
C4H4O3
M. Wt
100.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinic anhydride

CAS Number

108-30-5

Product Name

Succinic anhydride

IUPAC Name

oxolane-2,5-dione

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2

InChI Key

RINCXYDBBGOEEQ-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Insoluble in water
IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML
Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water.
Solubility in water: none

Synonyms

Dihydro-2,5-furandione; 2,5-Diketotetrahydrofuran; Butanedioic Anhydride; Dihydro-2,5-furandione; NSC 8518; Rikacid SA; Succinic Acid Anhydride; Succinyl Anhydride; Succinyl Oxide; Tetrahydro-2,5-dioxofuran; Tetrahydro-2,5-furandione;

Canonical SMILES

C1CC(=O)OC1=O

The exact mass of the compound Succinic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)insoluble in waterin ethanol at 25 °c: 2.56 g/100 ml; in ether at 25 °c: 0.64 g/100 ml; in chloroform at 25 °c: 0.87 g/100 mlsoluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water.in water, 2.4x10+4 mg/l at 25 °c (est)solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8518. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Succinic Anhydrides - Supplementary Records. It belongs to the ontological category of tetrahydrofurandione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Succinic anhydride is a highly reactive, five-membered cyclic dicarboxylic anhydride widely procured as an acylating agent, polymer precursor, and specialized electrolyte additive. Unlike its hydrated counterpart, succinic acid, succinic anhydride undergoes highly efficient ring-opening reactions with nucleophiles such as alcohols and amines without generating water as a byproduct. This intrinsic reactivity lowers the activation energy required for esterification and amidation, making it a critical building block for the synthesis of polybutylene succinate (PBS), pharmaceutical intermediates, and surface-modified biopolymers. Furthermore, its specific electrochemical reduction profile makes it a highly functional solid electrolyte interphase (SEI) former in lithium-ion batteries, structurally differentiating it from unsaturated analogs that can cause unwanted cross-linking [1].

Substituting succinic anhydride with cheaper succinic acid fundamentally alters process thermodynamics; succinic acid requires high temperatures (often >200°C) and generates equimolar water during esterification, which can hydrolyze sensitive co-monomers, disrupt polycondensation stoichiometry, and demand energy-intensive vacuum removal [1]. Conversely, substituting with structurally similar anhydrides like maleic anhydride introduces a reactive carbon-carbon double bond, which can trigger unwanted cross-linking, Michael additions, or alter the electrochemical reduction potential in battery applications, leading to off-target reactions. Furthermore, attempting to use six-membered analogs like glutaric anhydride results in drastically reduced ring-opening kinetics, rendering them commercially unviable for rapid copolymerization workflows [2].

Polycondensation Processability: Water Byproduct Elimination vs. Succinic Acid

In the synthesis of polyesters like polybutylene succinate (PBS), the choice between succinic anhydride and succinic acid dictates the process equipment and energy requirements. Ring-opening esterification of succinic anhydride with diols proceeds directly to the monoester without releasing water. In contrast, using succinic acid generates one equivalent of water per ester bond formed, requiring continuous high-vacuum extraction and elevated temperatures to drive the equilibrium forward, which can lead to monomer loss and lower molecular weights [1].

Evidence DimensionWater byproduct generation during initial esterification
Target Compound Data0 equivalents of water released per initial ester bond
Comparator Or BaselineSuccinic acid (1 equivalent of water released per ester bond)
Quantified Difference100% reduction in initial water generation
ConditionsEsterification phase of polybutylene succinate (PBS) synthesis

Eliminating water generation during the initial acylation phase simplifies reactor design, reduces energy costs, and prevents hydrolytic degradation of the growing polymer chain.

Electrochemical Stability: High-Temperature Gas Evolution vs. Vinylene Carbonate

As an electrolyte additive for solid electrolyte interphase (SEI) formation, succinic anhydride provides enhanced high-temperature stability compared to the industry-standard vinylene carbonate (VC). In Li-ion pouch cells tested at 60°C, cells utilizing vinylene carbonate produce large amounts of gas due to continuous decomposition. Succinic anhydride, lacking the reactive double bond of VC, forms a stable SEI that significantly limits gas evolution while maintaining comparable cycling and storage capacity at standard temperatures [1].

Evidence DimensionGas evolution and cell stability at 60°C
Target Compound DataLimits gas evolution, enables stable cycling at 60°C
Comparator Or BaselineVinylene carbonate (Produces large amounts of gas at 60°C)
Quantified DifferenceSubstantial reduction in high-temperature gas generation
ConditionsLi(Ni0.4Mn0.4Co0.2)O2/graphite pouch cells stored/cycled at 60°C

Procuring succinic anhydride over VC for high-temperature battery formulations prevents cell swelling, enhancing safety and extending cycle life in demanding environments.

Ring-Opening Kinetics: Copolymerization Efficiency vs. Glutaric Anhydride

The thermodynamic stability and ring strain of the five-membered succinic anhydride ring drive significantly faster ring-opening copolymerization (ROCOP) kinetics compared to its six-membered analog, glutaric anhydride. In catalytic ROCOP with cyclohexene oxide (CHO), succinic anhydride demonstrates rapid conversion, whereas glutaric anhydride achieves only 30% conversion even after 24 hours under identical catalytic conditions [1].

Evidence DimensionMonomer conversion in ROCOP with epoxides
Target Compound DataHigh conversion (>80% depending on exact time/catalyst)
Comparator Or BaselineGlutaric anhydride (30% conversion after 24 h)
Quantified DifferenceMore than double the conversion rate under identical timeframes
ConditionsCopolymerization with cyclohexene oxide using Ga-based catalysts at 100°C

The faster kinetics of succinic anhydride ensure commercially viable polymerization cycle times, whereas six-membered anhydrides are often too sluggish for efficient industrial scale-up.

Biopolymer Functionalization: Degree of Substitution vs. Glutaric Anhydride

Succinic anhydride is highly effective for the solvent-free surface modification of biopolymers like cellulose, significantly outperforming glutaric anhydride. In a comparative solvent-free grafting study, succinic anhydride achieved a degree of substitution (DS) of 3.5 ± 0.2 mmol of carboxylic acid per gram of cellulose. Under the same conditions, glutaric anhydride only achieved a DS of 1.5 ± 0.2 mmol/g, demonstrating the higher reactivity of the five-membered anhydride in solid-state or solvent-free functionalization workflows [1].

Evidence DimensionDegree of substitution (DS) on cellulose
Target Compound Data3.5 ± 0.2 mmol/g
Comparator Or BaselineGlutaric anhydride (1.5 ± 0.2 mmol/g)
Quantified Difference133% higher functionalization density
ConditionsSolvent-free and catalyst-free surface grafting of microfibrillated cellulose

For manufacturers of modified biopolymers or rheology modifiers, succinic anhydride delivers more than double the functional group density, maximizing product performance per reaction cycle.

High-Efficiency Polybutylene Succinate (PBS) Production

Directly downstream of its ability to undergo ring-opening without generating equimolar water, succinic anhydride is a highly efficient precursor for advanced PBS manufacturing. By eliminating the initial dehydration step required by succinic acid, manufacturers can lower reactor temperatures, reduce the need for aggressive vacuum distillation, and improve overall atom economy during the pre-polycondensation phase [1].

High-Temperature Lithium-Ion Battery Electrolyte Formulation

Leveraging its enhanced thermal stability and reduced gas evolution compared to vinylene carbonate, succinic anhydride is an effective SEI-forming additive for batteries designed to operate at elevated temperatures (e.g., 60°C). It provides anode passivation without the severe cell swelling risks associated with unsaturated carbonate additives [2].

Solvent-Free Biopolymer Carboxylation

Due to its high ring-opening reactivity and favorable degree of substitution metrics, succinic anhydride is the reagent of choice for the green, solvent-free surface modification of cellulose and starch. It allows for the high-density introduction of carboxylate groups to tune the hydrophilicity and rheological properties of biopolymers without the sluggish kinetics observed with six-membered anhydrides [3].

Physical Description

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant.
Dry Powder; Liquid; Pellets or Large Crystals
Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline]
Solid
COLOURLESS CRYSTALS OR FLAKES.

Color/Form

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE
COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES
Orthorhombic prisms from abs alc.
Succinic anhydride forms rhombic pyramidal or bipyramidal crystals.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

100.016043985 Da

Monoisotopic Mass

100.016043985 Da

Boiling Point

502 °F at 760 mmHg (NTP, 1992)
261 °C at 760 mm Hg
261Â °C

Flash Point

157 °C
157Â °C

Heavy Atom Count

7

Taste

BURNING TART TASTE

Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 3.45

Density

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink
1.503 (also given as 1.104 and 1.234)
Bulk density: 47.2 lb/cu ft
Relative density (water = 1): 1.503

LogP

log Kow = 0.81 (est)

Odor

ODORLESS

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

247.3 °F (NTP, 1992)
119.6 °C
119 °C
119.6Â °C

UNII

6RF4O17Z8J

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Vapor Pressure

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992)
0.0015 [mmHg]
Vapor pressure = 1 mm Hg at 92 °C
1.5X10-3 mm Hg at 25 °C (estrapolated)
Vapor pressure, kPa at 92Â °C: 1.3

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

108-30-5
68412-02-2

Wikipedia

Succinic_anhydride

Methods of Manufacturing

Hydrogenation of maleic anhydride or fumaric acid; heating of succinic acid at elevated temperature and pressure.
...By treating succinic acid with diketene, succinyl chloride or acetic anhydride, or by reacting diethyl ester with boron chloride.
... Warming succinic acid with acetic anhydride, acetyl chloride, or phosphorus oxychloride.
Succinic anhydride is manufactured by catalytic hydrogenation of maleic anhydride. In the most widely used commercial process this reaction is performed in the liquid phase, at temperatures of 120-180 °C and at moderate pressures, in the range of 500-4000 kPa (72-580 psi). Catalysts mentioned in the patent literature include nickel, Raney nickel, palladium on different carriers, and palladium complexes.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Adhesive Manufacturing
Plastics Material and Resin Manufacturing
2,5-Furandione, dihydro-: ACTIVE
Anhydrous dentifrices containing an acid anhydride to maintain sweetener stability reported. Toothpaste containing 0.50 parts succinic anhydride is an example.
Succinic anhydride is...very useful dehydrating agent for removal of small amounts of moisture in...dry food mixtures which are later to be admixed with water. ...It is capable of taking up 20% of its weight of water, and the acid formed is desirable flavoring agent in many foods.

Analytic Laboratory Methods

Titration method based on reaction of succinic anhydride with morpholine has been used for determining its purity, with an accuracy of +/-1%. Colorimetric determination is based on reaction of succinic anhydride with 2-nitrophenylhydrazine in basic medium.
Method for determining anhydrides...based on fluorescence of condensation product of succinic anhydride & 2-carboxy-isonitrosoacetanilide. Limits of detection are 5x10-10-5x10-9 M/liter, with error of 15-25%, Dziomko VM et al; New Luminescent Method For Determination of Acylating Agents, Zh Analyt Khim, 24, 1969, 927-930.
Techniques used for the determination of small concentrations of succinic acid or anhydride in various substances include gc or capillary gc in fruit and vegetables, eggs, rain, and liquors from wood; ion chromatography in rainwater, streams from the adipic acid process, and food; gc/ms in amber; hplc in wine and champagne, vinegar, beverages, apples, as well as milk and cheese; and polarography in -butyrolactone.

Dates

Last modified: 08-15-2023

Pulsed electric field assisted modification of octenyl succinylated potato starch and its influence on pasting properties

Bo-Ru Chen, Qing-Hui Wen, Xin-An Zeng, Rahaman Abdul, Ume Roobab, Fei-Yue Xu
PMID: 33357863   DOI: 10.1016/j.carbpol.2020.117294

Abstract

The physicochemical properties and structural changes of potato starch esterified with octenyl succinic anhydride (OSA) assisted with pulsed electric field (PEF) were investigated. Results showed that PEF treatment during esterification resulted in a significant modification of pasting properties. The pasting temperature at 2-6 kV/cm reduced by 7.6-15.1 °C for PEF-assisted OSA starches but only by 3 °C for OSA modified starch without PEF treatment as compared to that of native starch. PEF-assisted esterification could reduce the reaction time and improve the reaction efficiency over the control by 6.1-39.1 %. A novel schematic model on structure-functionality relationship for PEF-assisted OSA modified starch was proposed. Structural disorganizations of starch induced lower pasting temperature and paste viscosity. The results suggest that PEF could be a potential eco-friendly and cost-effective physical technique to prepare starch products with desired paste behaviors and to broaden its application area especially in papermaking and textile industries.


High-Solids, Solvent-Free Modification of Engineered Polysaccharides

Athanasios Porfyris, Constantine D Papaspyrides, Natnael Behabtu, Cristian Lenges, Alexander Kopatsis
PMID: 34279397   DOI: 10.3390/molecules26134058

Abstract

The nature-identical engineered polysaccharide α-(1,3) glucan, produced by the enzymatic polymerization of sucrose, was chemically modified by acylation with succinic anhydride. This modification reaction was initially performed at the micro scale in a TGA reactor to access a range of reaction conditions and to study the mechanism of the reaction. Subsequently, the best performing conditions were reproduced at the larger laboratory scale. The reaction products were characterized via coupled TGA/DSC analysis, FT-IR spectroscopy, solution viscosity and pH determination. The acylation path resulted in partially modifying the polysaccharide by altering its behavior in terms of thermal properties and solubility. The acylation in a solvent-free approach was found promising for the development of novel, potentially melt-processable and fully bio-based and biodegradable ester compounds.


Effects of glycation and acylation on the structural characteristics and physicochemical properties of soy protein isolate

Mingyu He, Lijia Li, Changling Wu, Li Zheng, Lianzhou Jiang, YuYang Huang, Fei Teng, Yang Li
PMID: 33822377   DOI: 10.1111/1750-3841.15688

Abstract

This study examined the effects of different sequential treatments of dextran glycation and succinic anhydride acylation on the structure and physicochemical properties of soy protein isolate (SPI). The tested properties included electrophoresis (SDS-PAGE), Fourier transform infrared spectroscopy, endogenous fluorescence spectroscopy, surface hydrophobicity (H
), free sulfhydryl (-SH), solubility, interfacial properties, rheological properties, and scanning electron microscope (SEM). The results show that the two treatments significantly improved the structure and functional characteristics of the SPI. The order of the methods had an important effect on the SPI. The lowest H
(231.76 ± 11.92), the highest free -SH content (3.09 ± 0.09 µmol/g), and the highest solubility at pH = 7 (77 ± 3.97%) were obtained when the acylation treatment was followed by the glycation treatment. Emulsification, emulsion stability, foaming, and foam stability were also the highest. Glycation and acylation caused the viscosity coefficient (k) of the SPI solution to decrease compared with SPI alone, but the flow index (n) value increased, and the sum G' value of the conjugate system decreased as gel time increased. SEM showed that its microstructure has changed significantly. Therefore, this research provided an effective method for improving the functional characteristics of SPI and had potential industrial application prospects. PRACTICAL APPLICATION: Glycation and acylation of soybean protein isolate improved the chemical modification method of protein, improved the functional properties of soybean protein, widened its application in food and materials, and provided a new idea for the further development and utilization of soybean protein.


Exploring the effect of OSA-esterified waxy corn starch on naringin solubility and the interactions in their self-assembled aggregates

Lu Xiang, Shengmin Lu, Siew Young Quek, Zhe Liu, Lu Wang, Meiyu Zheng, Weimin Tang, Ying Yang
PMID: 33067048   DOI: 10.1016/j.foodchem.2020.128226

Abstract

Octenyl succinic anhydride esterified waxy corn starches (OSAS) with five different molecular weights (MWs) were prepared by enzymatic hydrolysis and their effects on naringin solubility were studied. The MW of OSAS was found to significantly influence the amount of naringin embedded in the complex formed by self-aggregation. OSAS with medium MW (M-OSAS) formed complex with the highest naringin entrapment. This system showed an A
type water phase solubility curve (indicating a 1:1 stoichiometric inclusion complex) and an increase of 848.83 folds in naringin solubility. Further investigation on the interactions between M-OSAS and naringin using FTIR, XRD, DSC and NMR confirmed the encapsulation of naringin into the inner cavity of M-OSAS. TEM and particle size analysis indicated the complex was spherical in shape, having a mean particle size of 257.07 nm and size distribution of 10-1000 nm. This study has provided a basis for solubility enhancement of citrus flavonoids using OSAS.


Octenyl succinylation of kefiran: Preparation, characterization and functional properties

Mohammad Gharaghani, Mohammad Mousavi, Faramarz Khodaiyan, Mohammad Saeid Yarmand, Maedeh Omar-Aziz, Seyed Saeid Hosseini
PMID: 33157131   DOI: 10.1016/j.ijbiomac.2020.11.002

Abstract

In this study, kefiran was esterified with octenyl succinic anhydride (OSA). The esterification reaction variables including pH (8.5), kefiran concentration (5% (w/w)), OSA concentration (12% (w/w)), temperature (~38 °C) and reaction time (~80 min) were found as optimum points to achieve the maximum degree of substitution (DS) (0.041 ± 0.002). Kefiran-OSA samples with DS of 0.021 (FDA suggested DS) and 0.041 (maximum DS) were prepared and compared with unmodified kefiran in all experiments. FTIR and
H NMR spectroscopies proved the grafting of OSA on kefiran structure. XRD analysis revealed that with increase in DS, the physical state of kefiran to be more amorphous. In addition, the esterification modification led to a decrease in the degradation temperature and an increase in the apparent viscosity based on the obtained data from thermal analysis and viscosity measurement. The results of the foaming and emulsifying properties confirmed the improvement in surface properties of the modified kefiran. The frequency sweep test illustrated that with an increase in DS, the viscoelastic behavior of the kefiran cryogels to be more viscous. It can finally be stated that the modification with OSA was a high potential strategy to extend the industrial applications of the kefiran.


Value addition and influence of succinylation levels on the quality of wild yam (

Akeem Olayemi Raji, Sofiat Damilola Ismael, Maimuna Sani, Monsurat Oyewale Raji, Olubumi Florence Adebayo
PMID: 32845257   DOI: 10.1039/d0fo01482f

Abstract

Recent increase in demand for starch in food applications has called for research into other new sources. Dioscorea villosa is an underutilized wild yam starch source and its starch was isolated and succinylated at 0, 3, 6, 9 and 12% (0-12% succinic anhydride: 88-100% starch) using standard procedures. The degree of substitution, chemical composition, functional properties, anti-nutritional factors, pasting properties, atomic spectra and α-amylase and α-glucosidase activities of the samples were determined using standard methods. The data obtained were analysed using ANOVA.
The percentage succinyl content and degree of substitution increased from 0-10.45% and 0-0.19% respectively. The amylose, amylopectin, α-amylase and α-glucosidase activities varied from 49.88-59.70%, 40.29-50.11%, 0.17-0.96 and 0.62-10.07 respectively. The phytate, tannin, oxalate and saponin contents ranged from 0.08-0.13 mg g-1, 0.04-0.08 mg g-1, 0.21-0.31 mg g-1 and 0.18-0.26 mg g-1 respectively. The peak viscosity, trough, break down, final viscosity, set back, peak time and pasting temperature values ranged from 94.32-274.69 RVU, 83.50-197.50 RVU, 7.94-81.28 RVU, 113.69-367.39 RVU, 30.14-173.89 RVU, 5.30-6.94 min, and 84.78-94.70 °C respectively.
Isolation and subsequent succinylation improved the wild yam starch quality and reduced its anti-nutritional factors. Succinylation at 9% had the best functional and pasting properties, therefore making it suitable as a potential emulsifier, fat replacer to prevent obesity and stabilizer in food applications. Its limited enzyme activities make it desirable in the production of slowly digestible food products, such as snacks for diabetic patients.


A novel injectable starch-based tissue adhesive for hemostasis

Ruihua Cui, Fangping Chen, Yujiao Zhao, Wenjie Huang, Changsheng Liu
PMID: 32785356   DOI: 10.1039/d0tb01562h

Abstract

Hemorrhage remains one of the direct causes of high mortality. The development of ideal hemostatic materials with sound ability to deal with severe wound is urgent needed. Although starch-based hemostatic powder has been widely used, hydrous physiological environments severely hamper its binding to the target tissue, thereby limiting the effectiveness in hemostasis. Herein, inspired by mussel adhesive protein, a novel injectable tissue-adhesive hydrogel (St-Dopa hydrogel) composed of starch, succinic anhydride and dopamine was developed in situ by enzymatic crosslinking. The results show that St-Dopa hydrogels were intimately integrated with biological tissue and formed robust barriers to reduce blood loss. St-Dopa hydrogels exhibited superior capacity for in vitro and in vivo hemostasis as compared with chitin hydrogels. In addition to the ease of operation, St-Dopa hydrogels exhibited rapid sol-gel transition, porous microscopic morphology, good swelling ratio and biodegradability, tissue-like elastomeric mechanical properties and excellent cyto/hemo-compatibility. These results suggest that this newly developed St-Dopa hydrogel is a promising biological adhesive and hemostatic material.


Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release

Sanja Asikainen, Jukka Seppälä
PMID: 32142953   DOI: 10.1016/j.ejpb.2020.02.015

Abstract

Photo-crosslinkable polymers have a great potential for the delivery of sensitive drugs. They allow preparation of drug releasing devices by photo-crosslinking, thus avoiding high processing temperatures. In this study, the hydrolysis behavior and drug release of three different photo-crosslinkable poly(ether anhydride)s and one poly(ester anhydride) were investigated. Three-arm poly(ethylene glycol) or polycaprolactone was reacted with succinic anhydride to obtain carboxylated macromers, and further functionalized with methacrylic anhydride to form methacrylated marcromers with anhydride linkages. The synthetized macromers were used to prepare photo-crosslinked matrices with different hydrolytic degradation times for active agent release purposes. The hydrolysis was clearly pH-sensitive: polymer networks degraded slowly in acidic conditions, and degradation rate increased as the pH shifted towards basic conditions. Drug release was studied with two water-soluble model drugs lidocaine (234 mol/g) and vitamin B
(1355 g/mol). Vitamin B
was released mainly due to polymer network degradation, whereas smaller molecule lidocaine was released also through diffusion and swelling of polymer network. Only a small amount of vitamin B
was released in acidic conditions (pH 1.3 and pH 2.1). These polymers have potential in colon targeted drug delivery as the polymer could protect sensitive drugs from acidic conditions in the stomach, and the drug would be released as the conditions change closer to neutral pH in the intestine.


Starch nanocrystals as the particle emulsifier to stabilize caprylic/capric triglycerides-in-water emulsions

Xiaoli Qian, Yu Lu, Lingling Ge, Suna Yin, Defeng Wu
PMID: 32718647   DOI: 10.1016/j.carbpol.2020.116561

Abstract

Starch nanocrystals (SNCs) grafted with octenyl succinic anhydride (OSA) were used to stabilize caprylic/capric triglycerides (GTCC)-in-water emulsions. The morphology and viscoelasticity of emulsions were studied in terms of particle loadings and degrees of substitution (DSs). It is found that the emulsifying capacities of SNCs increase with increased DSs. Both the pristine SNC and modified ones can be well used to stabilize emulsions, whereas the emulsification follows different mechanisms. The platelet-like structure of SNCs, together with its improved amphiphilicity after surface treatments, are important to the formation and evolution of droplet clusters. The deformation and relaxation of those clusters result in weak flow overshoots and strong thixotropy in different shear flow fields, which favor storage and applications of GTCC-in-water emulsions as hydrocolloids. The mechanisms were then discussed in terms of rigidity of SNC and relaxations of clusters. This work proposes a promising application of SNC in food and cosmetic industries.


Novel gel-like Pickering emulsions stabilized solely by hydrophobic starch nanocrystals

Siqiao Chang, Xu Chen, Shuwen Liu, Chan Wang
PMID: 32087225   DOI: 10.1016/j.ijbiomac.2020.02.175

Abstract

The development of gel-like Pickering emulsions stabilized by edible particles has attracted significant interest in the food colloid field. This work reported that starch nanocrystals (SNCs), modified by octenyl succinic anhydride (OSA), could introduced as a natural stabilizer for gel-like Pickering emulsions. The formation, microstructure and stability of Pickering emulsions were characterized by visual observations and optical microscopy. The results indicated that surface modification improved the hydrophobicity and aqueous re-dispersibility of SNCs, as well as the emulsification performance of them. The stable gel-like Pickering emulsions were formed at different oil volume fractions (range from 40% to 74%), increasing the degree of substitution (DS: from 0.010 to 0.018) led to gel-like emulsion stronger stiffness. These findings offer a promising opportunity to develop a kind of novel edible gel-like Pickering emulsions stabilized by OS-SNCs for the food and pharmaceutical industries.


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